molecular formula C6H10FN5 B14027911 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14027911
M. Wt: 171.18 g/mol
InChI Key: SVAOAKRYONTHRX-UHFFFAOYSA-N
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Description

6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is a fluorinated triazine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of fluorine atoms in its structure imparts distinct characteristics, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoropropan-2-ylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation reactions can produce oxidized triazine compounds .

Scientific Research Applications

6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 4-(2-Fluoropropan-2-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
  • 2-Fluoro-6-(2-fluoropropan-2-yl)pyridine

Comparison: Compared to similar compounds, 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine exhibits unique properties due to the presence of the triazine ring and fluorine atomsThe comparison highlights its uniqueness in terms of chemical stability, reactivity, and potential biological activity.

Properties

IUPAC Name

6-(2-fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN5/c1-6(2,7)3-10-4(8)12-5(9)11-3/h1-2H3,(H4,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAOAKRYONTHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NC(=N1)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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